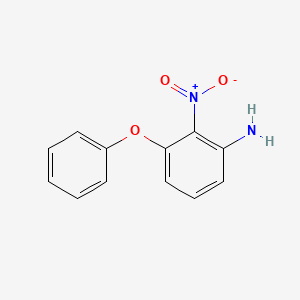

2-Nitro-3-phenoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-3-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-10-7-4-8-11(12(10)14(15)16)17-9-5-2-1-3-6-9/h1-8H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYDKALUEOLSFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectories and Evolution of Research on Phenoxyaniline Scaffolds

The scientific journey of phenoxyaniline (B8288346) scaffolds is intertwined with major advancements in synthetic methodology and the pursuit of new functional molecules.

The initial synthesis of these compounds relied heavily on classical methods like the Ullmann reaction, named for its inventor Fritz Ullmann. wikipedia.org These early procedures, while groundbreaking, often demanded stoichiometric copper and harsh reaction conditions, limiting their scope. wikipedia.org The latter half of the 20th century brought a paradigm shift with the advent of transition-metal catalysis. The development of copper- and palladium-based catalytic systems enabled the synthesis of phenoxyanilines under significantly milder conditions, broadening their accessibility and utility. chemistryviews.orgsmolecule.com

This enhanced synthetic accessibility fueled the exploration of phenoxyanilines in various scientific fields. A significant area of interest has been in medicinal chemistry and pharmaceutical development. For example, substituted phenoxyanilines are key intermediates in the synthesis of drugs like the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. smolecule.comiucr.org Furthermore, research in the mid-20th century on organofluorine chemistry highlighted the unique ability of fluorine to modulate the biological properties of organic molecules, leading to the investigation of fluorinated phenoxyaniline derivatives for potential therapeutic applications. The phenoxyaniline scaffold is also related to phenoxazine (B87303) chemistry, a class of compounds first synthesized over a century ago that has found broad applications as dyes, pigments, and the core of pharmacologically active agents, including anticancer and antimalarial drugs. nih.gov

Contemporary Research Domains and Future Perspectives for 2 Nitro 3 Phenoxyaniline

Established Synthetic Pathways for the this compound Core

The traditional synthesis of the this compound core structure relies on a sequence of well-established chemical transformations. These methods, while effective, often require careful control of reaction conditions to achieve the desired regioselectivity and yield.

Nitro Group Introduction via Selective Nitration Protocols on Phenoxyaniline Precursors

The introduction of a nitro group onto a phenoxyaniline precursor is a critical step in the synthesis of this compound. Achieving selective nitration at the desired position is paramount and is influenced by the directing effects of the existing amino and phenoxy groups.

A common approach involves the direct nitration of a phenoxyaniline derivative. For instance, the nitration of 2-phenoxyaniline (B124666) can be achieved using nitrating agents like nitric acid in the presence of a strong acid catalyst such as sulfuric acid. However, controlling the regioselectivity can be challenging due to the activating nature of both the amino and phenoxy groups. To circumvent this, the amino group is often protected, for example, as an acetanilide, before nitration. Nitration of 2'-phenoxy-acetanilide with red fuming nitric acid in acetic acid can yield 4'-nitro-2'-phenoxy-acetanilide, which upon deacetylation, provides 4-nitro-2-phenoxyaniline. smolecule.com

Alternative nitrating agents and conditions have been explored to improve selectivity. A process for the para-nitration of ortho-phenoxy substituted alkanesulfonanilides has been developed, utilizing an equimolar amount of a nitrating agent such as dinitrogen tetraoxide. google.comgoogleapis.com

Table 1: Nitration Strategies for Phenoxyaniline Derivatives

| Precursor | Nitrating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2'-Phenoxy-acetanilide | Red fuming nitric acid | Acetic acid, 60-80°C | 4'-Nitro-2'-phenoxy-acetanilide | 60-70% | smolecule.com |

Carbon-Oxygen Bond Formation through Etherification Reactions for Phenoxyaniline Derivatization

The formation of the diaryl ether linkage is a cornerstone of phenoxyaniline synthesis. The Ullmann condensation is a classic method for this transformation, involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.org For instance, the synthesis of 1-nitro-2-phenoxybenzene (B1210652) can be achieved by reacting 1-fluoro-2-nitrobenzene (B31998) with phenol in the presence of potassium carbonate. tu-darmstadt.de This reaction can be carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. tu-darmstadt.de

Modern variations of the Ullmann reaction often employ soluble copper catalysts with ligands to facilitate the reaction under milder conditions. wikipedia.org Palladium-catalyzed etherification reactions have also emerged as a powerful alternative. frontiersin.org These methods offer good functional group tolerance and can be used to construct aryl allyl ether fragments. frontiersin.org

A general procedure for the synthesis of diaryl ethers involves the reaction of a fluorobenzene (B45895) derivative with a phenol in the presence of a base like potassium carbonate in a polar aprotic solvent. tu-darmstadt.de For example, 1-bromo-3-methoxy-2-(2-nitrophenoxy)benzene can be prepared from 2-bromo-6-methoxyphenol (B1278816) and 1-fluoro-2-nitrobenzene in dimethylformamide (DMF) with potassium carbonate. rsc.org

Table 2: Etherification Reactions for Phenoxyaniline Synthesis

| Aryl Halide | Phenol | Catalyst/Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Fluoro-2-nitrobenzene | Phenol | K₂CO₃ | DMSO, 100°C, 24h | 1-Nitro-2-phenoxybenzene | 98% | tu-darmstadt.de |

| 2-Bromo-6-methoxyphenol | 1-Fluoro-2-nitrobenzene | K₂CO₃ | DMF | 1-Bromo-3-methoxy-2-(2-nitrophenoxy)benzene | 70% | rsc.org |

Amine Group Installation via Amination Procedures for Nitro-Phenoxyaniline Synthesis

The final step in the synthesis of this compound often involves the introduction of the amino group. This can be achieved through various amination procedures.

One common method is the reduction of a corresponding nitro compound. For example, 2-phenoxyaniline can be prepared by the reduction of 1-nitro-2-phenoxybenzene using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. tu-darmstadt.de

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a fundamental tool for forming carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction offers a broad substrate scope and can be used to couple amines with aryl halides. wikipedia.org Microwave-assisted Buchwald-Hartwig couplings have been shown to offer advantages such as shorter reaction times and higher yields. beilstein-journals.org

Reductive amination provides another route to amines. This can involve the reaction of a carbonyl compound with an amine in the presence of a reducing agent. nih.gov A one-pot procedure for the reductive amination of carbonyl compounds with nitro compounds has been developed using an iridium catalyst. nih.govrsc.org In this process, the nitro compound is reduced in situ to an amine, which then reacts with the carbonyl compound. nih.govrsc.org

A direct amination of 3-nitrodiphenylether using N,N-dialkylthiocarbamylsulfenamides has been reported to exclusively yield the para-isomer (relative to the nitro group) in high yields. google.com

Table 3: Amine Group Installation Methods

| Starting Material | Reagents | Method | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Nitro-2-phenoxybenzene | 10% Pd/C, H₂ | Reduction | 2-Phenoxyaniline | 94% | tu-darmstadt.de |

| Aryl Halide/Amine | Pd(OAc)₂/X-Phos, KOt-Bu | Buchwald-Hartwig Amination | Aryl Amine | Good to Excellent | beilstein-journals.org |

| Carbonyl Compound/Nitro Compound | Iridium Catalyst, HCOOH | One-pot Reductive Amination | Secondary Amine | Good | nih.govrsc.org |

Development of Novel and Sustainable Synthetic Approaches for this compound

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis has emerged as a valuable tool, often leading to shorter reaction times, higher yields, and improved selectivity. beilstein-journals.orgrsc.org For instance, a sustainable and efficient microwave-assisted strategy has been developed for the synthesis of Schiff base derivatives using an ionic liquid as both a catalyst and solvent, affording high yields under mild conditions. rsc.org

The use of mechanochemistry, or solvent-free reactions, is another promising green approach. The solvent-free palladium-catalyzed Buchwald-Hartwig amination has been accomplished for solid substrates, offering an alternative to traditional solution-phase chemistry. rug.nl

Catalyst development is also a key area of research. The use of highly efficient and recyclable catalysts can significantly improve the sustainability of a process. For example, iron-based catalysts, being more abundant and less toxic than many precious metal catalysts, are being explored for various transformations.

Optimization of Reaction Parameters and Process Efficiency in this compound Synthesis

High-throughput experimentation (HTE) has become an invaluable tool for rapidly screening a large number of reaction conditions to identify optimal parameters. purdue.edu This approach can accelerate the development and optimization of synthetic routes.

For instance, in the palladium-catalyzed allylic etherification of phenols, optimization of conditions revealed that using PdCl₂(dppf) as the catalyst and Cs₂CO₃ as the base in acetonitrile (B52724) at 70°C for 15 hours provided the best results. frontiersin.org Similarly, in a one-pot reductive amination, the use of a specific iridium catalyst with formic acid as the hydrogen donor in a DMF/water mixture was found to be optimal. nih.gov

Process efficiency is not only about yield but also about factors like atom economy, E-factor (total waste/product ratio), and ease of purification. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly improve process efficiency by reducing the number of steps and purification procedures. The one-pot reductive amination of carbonyls with nitro compounds is a prime example of such a strategy. nih.govrsc.org

Furthermore, avoiding reactions that are problematic on a larger scale, such as the Ullmann condensation which can have decreased yields at increased production scales, is a key consideration for industrial applications. google.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aryl Rings

The directing effects of the substituents on the aniline (B41778) ring of this compound play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. The amino group is a strongly activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director. masterorganicchemistry.comlibretexts.org The phenoxy group is generally considered an ortho-, para-director. The interplay of these competing directing effects can lead to a mixture of products, and the substitution pattern is highly dependent on the reaction conditions and the nature of the electrophile.

In the case of this compound, the positions ortho and para to the strongly activating amino group are positions 4, 6, and 2. However, position 2 is already substituted with the nitro group. The positions meta to the deactivating nitro group are positions 4 and 6. The phenoxy group at position 3 directs to positions 2 and 4 (ortho) and 6 (para). Therefore, positions 4 and 6 are the most likely sites for electrophilic attack due to the combined directing effects of the amino and phenoxy groups, as well as being meta to the nitro group.

Nucleophilic aromatic substitution (SNAr) reactions on this compound are also possible, particularly involving the displacement of a suitable leaving group. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. govtpgcdatia.ac.inmdpi.com For instance, in related halonitroarenes, the halogen can be displaced by a nucleophile. mdpi.com While this compound does not possess a halogen, under forcing conditions, it is conceivable that the nitro group itself could be displaced by a strong nucleophile, a reaction that has been observed in other aromatic nitro compounds.

Reduction Chemistry of the Nitro Functionality in this compound

The reduction of the nitro group in aromatic compounds is a fundamental transformation, and various reagents can be employed to convert the nitro group of this compound into an amino group, yielding 3-phenoxy-1,2-phenylenediamine. This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org For example, the reduction of a related compound, 5-[3-(2-nitrophenoxy)phenyl]-1H-tetrazole, was achieved through catalytic hydrogenation. prepchem.com

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing aromatic nitro groups. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild alternative. commonorganicchemistry.com

Other Reducing Agents: A variety of other reagents can also be used, such as zinc dust in acetic acid or with ammonium chloride, and sodium borohydride (B1222165) in the presence of a catalyst like nickel(II) acetate (B1210297). commonorganicchemistry.comwikipedia.orgorientjchem.org

The choice of reducing agent can be critical to avoid side reactions, especially when other reducible functional groups are present in the molecule.

| Reagent System | Conditions | Product |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Varies (e.g., 60-80°C) | 3-phenoxy-1,2-phenylenediamine |

| Tin/HCl | Reflux | 3-phenoxy-1,2-phenylenediamine |

| Iron/HCl | 90°C | 3-phenoxy-1,2-phenylenediamine |

| Zinc/Acetic Acid | Mild conditions | 3-phenoxy-1,2-phenylenediamine |

| NaBH₄/Ni(OAc)₂·4H₂O | Room Temperature | 3-phenoxy-1,2-phenylenediamine |

Oxidation Chemistry of the Aniline Moiety in this compound

The aniline moiety of this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation of anilines can be a complex process, often yielding polymeric materials or quinone-like structures. rsc.org

Electrochemical methods, such as cyclic voltammetry, have been employed to study the oxidation of aniline derivatives. rsc.orgpsu.edu The anodic oxidation of anilines typically involves the formation of a radical cation as the initial step. scispace.comnih.gov This radical cation can then undergo further reactions, including coupling to form dimers and oligomers. rsc.orgscispace.comresearchgate.net

A study on the electrochemical behavior of a structurally similar compound, 2-chloro-6-nitro-3-phenoxyaniline (aclonifen), provides insight into the potential oxidation pathways of this compound. The investigation, conducted in acetonitrile, revealed that the major oxidation product of aclonifen is a dimeric compound. researchgate.netresearchgate.net The proposed mechanism involves the initial formation of a cation radical, followed by deprotonation and subsequent coupling. researchgate.net The oxidation voltammogram of aclonifen showed two anodic peaks, with the first, well-defined peak corresponding to a two-electron exchange per mole. researchgate.net The process was found to be irreversible or quasi-reversible. psu.edu

The oxidation of various substituted anilines has been shown to form radicals that couple to create dimers, which are themselves electro-active at lower oxidation potentials. rsc.org This dimerization is a common pathway in the electrochemical oxidation of anilines. rsc.orgscispace.comresearchgate.net The exact nature of the dimeric products formed from this compound would depend on the specific coupling sites of the radical cation intermediates.

| Technique | Observation | Implication |

| Cyclic Voltammetry | Irreversible or quasi-reversible anodic peak | Indicates a chemically irreversible oxidation process |

| Exhaustive Electrolysis | Formation of a major dimeric product | Suggests a dimerization pathway following initial oxidation |

| HPLC/Mass Spectrometry | Characterization of oxidation products | Confirms the structure of the resulting dimers |

Derivatization Reactions Targeting Amine and Nitro Functional Groups

The amine and nitro functionalities of this compound are key handles for a variety of derivatization reactions.

The primary amine group can undergo a range of common reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides, such as acetic anhydride, to form the corresponding amide. masterorganicchemistry.com This is often done to protect the amine or to moderate its activating effect in electrophilic aromatic substitution. masterorganicchemistry.com

Sulfonylation: Reaction with sulfonyl chlorides, like benzenesulfonyl chloride, to yield sulfonamides. For instance, the reaction of 2-nitro-4-phenoxyaniline (B2460049) with benzenesulfonyl chloride in pyridine (B92270) gives the corresponding sulfonamide in good yield.

Alkylation: The amine can be alkylated using alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. A related compound, 3-phenoxyaniline, can be N-methylated using methyl iodide or through catalytic methylation with methanol.

Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents.

The nitro group, besides being reducible to an amine, can also participate in other transformations, though these are less common for aromatic nitro compounds. Under specific conditions, it can be involved in nucleophilic substitution reactions as mentioned earlier.

Complexation and Coordination Chemistry with Transition Metal Centers

The presence of both a soft donor atom (in the amino group) and potentially a hard donor atom (in the nitro group's oxygen atoms) allows this compound and its derivatives to act as ligands in coordination chemistry. The reduction of the nitro group to a second amino group, forming 3-phenoxy-1,2-phenylenediamine, creates a bidentate ligand capable of forming stable chelate rings with transition metal ions.

Schiff base ligands derived from the condensation of diamines with aldehydes or ketones are widely used in coordination chemistry. The diamine resulting from the reduction of this compound can be used to synthesize such Schiff bases, which can then coordinate to metal ions like Co(II), Ni(II), and Cu(II) to form octahedral complexes. tandfonline.com The resulting metal complexes often exhibit interesting biological and catalytic properties. tandfonline.comresearchgate.net

For example, Schiff base ligands derived from 1,2-bis(2'-aminophenoxy)ethane, a structurally related diamine, have been shown to form complexes with various metal(II) ions. researchgate.net Similarly, the investigation of transition metal complexes with ligands based on 2-phenoxyaniline has been a subject of research, highlighting the potential for these types of compounds to form biologically active metal complexes. tandfonline.comresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 2 Nitro 3 Phenoxyaniline

X-ray Crystallography for Comprehensive Solid-State Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of 2-Nitro-3-phenoxyaniline in the solid state. This technique provides detailed insights into the molecule's conformation, bond lengths, bond angles, and the nature of its interactions within the crystal lattice.

A torsion angle (or dihedral angle) describes the rotation around a central bond and is defined by four consecutive atoms. proteinstructures.comyoutube.com Key torsion angles for analysis in this compound would include those defining the orientation of the phenoxy group relative to the aniline (B41778) ring (e.g., C-C-O-C) and the planarity of the nitro group with respect to its attached ring (e.g., C-C-N-O).

The dihedral angle between the planes of the two aromatic rings is a critical parameter. In analogous structures like 4-Nitro-2-phenoxyaniline, the dihedral angle between the rings has been measured at 71.40 (12)°. nih.gov A similarly significant twist is anticipated for this compound, confirming a bent, non-coplanar molecular conformation. The rotation of the nitro group relative to the benzene (B151609) ring is also of interest, as intermolecular forces in the crystal can cause it to twist from a perfectly planar alignment. mdpi.com

The crystal packing of this compound is governed by various intermolecular forces, with hydrogen bonding playing a primary role. The amine (-NH₂) group is a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group are strong hydrogen bond acceptors.

It is highly probable that the structure would feature intermolecular N-H···O hydrogen bonds, linking adjacent molecules. nih.gov These interactions can organize the molecules into well-defined supramolecular architectures, such as one-dimensional chains or two-dimensional sheets. researchgate.net The specific geometry of these hydrogen bonds (N···O distance and N-H···O angle) would be precisely determined through crystallographic analysis. In related nitroaniline compounds, N···O distances for such bonds typically range from 2.96 Å to 3.43 Å. researchgate.net The formation of these extended networks is a crucial factor in the thermal stability and physical properties of the solid material. beilstein-journals.org

Vibrational Spectroscopy Methodologies for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule based on the vibrations of its chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes (stretching, bending, wagging). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the key functional groups give rise to characteristic absorption bands that can be used for its identification.

N-H Vibrations: The primary amine group (-NH₂) is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com

NO₂ Vibrations: Aromatic nitro compounds display two strong, characteristic N-O stretching bands. The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ range, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com

C-O-C Vibrations: The diaryl ether linkage gives rise to C-O-C stretching vibrations. The asymmetric stretch is typically a strong band found in the 1200-1270 cm⁻¹ region.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. vscht.cz

Table 2: Predicted FT-IR Characteristic Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300 - 3500 | Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch |

| > 3000 | Aromatic C-H | C-H Stretch |

| 1580 - 1650 | Amine (-NH₂) | N-H Bend |

| 1475 - 1550 | Nitro (-NO₂) | Asymmetric N-O Stretch |

| 1400 - 1600 | Aromatic Ring | C=C Stretch |

| 1290 - 1360 | Nitro (-NO₂) | Symmetric N-O Stretch |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum reveals vibrational modes that cause a change in the molecule's polarizability. uci.edu While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying symmetric vibrations and non-polar bonds.

For this compound, the symmetric stretching vibration of the nitro group (around 1360-1290 cm⁻¹) is expected to produce a strong signal in the Raman spectrum. scispace.com The vibrations of the aromatic rings (ring "breathing" modes) are also typically strong Raman scatterers. By combining FT-IR and Raman data, a more complete vibrational mode analysis can be performed, allowing for unambiguous assignment of nearly all fundamental vibrations of the molecule. scispace.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H and ¹³C NMR spectra would confirm the molecular structure.

¹H NMR: The spectrum would show distinct signals for the protons on the two different aromatic rings. The chemical shifts of these protons would be influenced by the electronic effects of the substituents. The electron-withdrawing nitro group would shift adjacent protons downfield (to higher ppm), while the electron-donating amine and phenoxy groups would shift nearby protons upfield (to lower ppm). A broad signal corresponding to the two amine protons (-NH₂) would also be present.

¹³C NMR: Due to the lack of symmetry in the molecule, a unique signal would be expected for each of the 12 carbon atoms in the ¹³C NMR spectrum. The chemical shifts would again reflect the electronic environment of each carbon atom.

The combination of ¹H, ¹³C, and two-dimensional NMR experiments (like COSY and HSQC) would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and constitution of this compound in solution.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry Studies on 2 Nitro 3 Phenoxyaniline

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are indispensable tools for elucidating the structural and electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are foundational in this field. DFT, in particular, is widely used due to its favorable balance of computational cost and accuracy in describing electron correlation. These calculations were performed for the analogue 4-Nitro-2-phenoxyaniline using the Gaussian 03W program package. asianpubs.org

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process calculates bond lengths, bond angles, and dihedral (torsional) angles that define the molecular conformation.

For the related compound, 4-Nitro-2-phenoxyaniline, both experimental X-ray diffraction data and computational optimization provide insights into its structure. asianpubs.orgnih.gov The molecule is not planar, a common feature for phenoxyanilines. The two aromatic rings are significantly twisted relative to each other. The experimentally determined dihedral angle between the two aromatic rings is 71.40(12)°. nih.gov The oxygen atom that bridges the two rings is in a syn-periplanar conformation. nih.gov Furthermore, the nitro group is observed to lie in the same plane as the aniline (B41778) ring. nih.gov The structure is also stabilized by intermolecular N-H···O hydrogen bonds. nih.gov

An optimized molecular structure for 4-Nitro-2-phenoxyaniline was computed using DFT, and the resulting parameters would be expected to be in close agreement with experimental data. A comprehensive conformational analysis would involve rotating the key dihedral angles (such as the C-O-C-C angle defining the twist between the rings) to map the potential energy surface and identify all stable conformers and the energy barriers between them.

Table 1: Selected Optimized Geometrical Parameters for 4-Nitro-2-phenoxyaniline (Illustrative) (Note: Specific optimized values from the computational study are not fully detailed in the source, so experimental crystal structure data is provided as a reference for the stable conformation.)

| Parameter | Experimental Value (from X-ray Diffraction) nih.gov |

| Dihedral Angle (between aromatic rings) | 71.40(12)° |

| C-O-C Torsion Angle | 13.0(3)° (syn-periplanar) |

| N-H···O Intermolecular Hydrogen Bond | Present |

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Exchange-Correlation Functional: This is the core component of DFT that approximates the complex many-electron interactions. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is one of the most widely used due to its proven reliability for organic molecules.

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect the accuracy and computational cost. Pople-style basis sets, such as 6-31G and 6-311G, are common. Adding polarization functions (e.g., (d,p)) and diffuse functions (e.g., ++) allows for a more flexible and accurate description of the electron distribution, especially for atoms with lone pairs and for describing hydrogen bonding.

In the study of 4-Nitro-2-phenoxyaniline, calculations were performed using the B3LYP functional with 6-311G and 6-31G basis sets, as well as the Hartree-Fock method with the 3-21G basis set, allowing for a comparison of results at different levels of theory. asianpubs.orgresearchgate.net A systematic evaluation would involve comparing the calculated geometric parameters and spectroscopic frequencies from each combination with experimental data to determine the most suitable level of theory for this class of molecules.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory Applications

The electronic properties of a molecule are key to understanding its reactivity, stability, and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital to which an electron is most easily added (acting as an electron acceptor). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions.

For 4-Nitro-2-phenoxyaniline, the HOMO-LUMO energy gap was computed to be approximately 4 eV. asianpubs.orgresearchgate.net This value indicates a relatively high degree of reactivity for the compound. asianpubs.org Global reactivity indices such as chemical hardness (η), softness (S), and electronegativity (χ) can be derived from the HOMO and LUMO energies and provide further quantitative measures of reactivity.

Table 2: Frontier Molecular Orbital Energies and Reactivity Indices for 4-Nitro-2-phenoxyaniline (Illustrative)

| Parameter | Definition | Calculated Value asianpubs.org |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value not specified |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value not specified |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | ~4 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Not calculated in source |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Not calculated in source |

| Global Softness (S) | 1/(2η) | Not calculated in source |

The Molecular Electrostatic Potential (MEP) surface is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms.

Green regions represent neutral or near-zero potential.

For a molecule like 2-Nitro-3-phenoxyaniline, an MEP analysis would likely show strong negative potential (red) around the oxygen atoms of the nitro group and the ether linkage, as well as on the nitrogen of the nitro group. The hydrogen atoms of the amine group would exhibit positive potential (blue), making them potential sites for hydrogen bonding.

Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when an electron is added or removed. They provide a more sophisticated, atom-specific prediction of reactivity than MEP analysis.

The Fukui function comes in three forms:

f+(r): For nucleophilic attack (electron acceptance), indicating where an additional electron is most likely to reside. This corresponds to the LUMO density.

f-(r): For electrophilic attack (electron donation), indicating where an electron is most likely to be removed from. This corresponds to the HOMO density.

f0(r): For radical attack.

In this compound, a Fukui function analysis would pinpoint specific atoms most susceptible to attack. For instance, the analysis would likely identify the nitrogen atom of the amine group or specific carbon atoms on the rings as potential sites for electrophilic attack (high f-), while the nitro group and other carbons might be highlighted as sites for nucleophilic attack (high f+).

Following a comprehensive search of available scientific literature, it has been determined that detailed computational and theoretical chemistry studies specifically focused on the compound This compound are not presently available. The required research findings and data for the outlined sections—including Natural Bond Orbital (NBO) analysis, simulated spectroscopic parameters (Vibrational, NMR, UV-Vis), Non-Linear Optical (NLO) properties, and solid-state intermolecular interaction analysis—have not been published in the accessible scientific domain.

While computational studies exist for structurally related molecules, such as isomers (e.g., 4-Nitro-2-phenoxyaniline) and derivatives (e.g., Schiff bases of 2-phenoxyaniline), these findings are not directly applicable to this compound. The principles of computational chemistry dictate that even minor changes in molecular structure, such as the relative positions of substituent groups as seen between isomers, can significantly alter the electronic, spectroscopic, and interactive properties of a compound. Therefore, extrapolating data from related but distinct molecules would be scientifically unsound and would not meet the requirements for a focused and accurate analysis of the target compound.

The specific methodologies requested in the outline are standard techniques in computational chemistry for characterizing novel compounds. For context:

Natural Bond Orbital (NBO) Analysis is used to investigate charge delocalization and the nature of intra- and intermolecular electronic interactions.

Computational Vibrational Frequency Analysis with Potential Energy Distribution (PED) helps in assigning theoretical vibrational modes to experimental infrared and Raman spectra.

Gauge-Independent Atomic Orbital (GIAO) Method is a common approach for predicting NMR chemical shifts with high accuracy.

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate UV-Vis spectra and characterize electronic transitions.

Non-Linear Optical (NLO) Properties Calculations are performed to predict a molecule's potential for applications in photonics and optical devices.

Hirshfeld Surface Analysis and Atoms in Molecules (AIM) Theory are powerful tools for visualizing and quantifying intermolecular interactions within a crystal lattice.

The absence of published research applying these specific analyses to this compound means that the data tables and detailed findings required for the article cannot be generated at this time. Further experimental and computational research would be necessary to produce the specific data requested.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound to investigate its conformational dynamics and the explicit effects of different solvents have not been published. While computational studies, such as Density Functional Theory (DFT) and molecular docking, have been performed on related phenoxyaniline (B8288346) derivatives to explore their electronic properties and potential biological interactions, detailed investigations into the dynamic behavior of this compound in a solvated environment are not yet present in the scientific literature.

Molecular dynamics simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules over time. Such a study on this compound would provide critical insights into several aspects of its behavior:

Conformational Flexibility: The this compound molecule possesses several rotatable bonds, particularly the ether linkage and the bonds connecting the nitro and amino groups to the phenyl rings. MD simulations would reveal the preferred dihedral angles and the energy barriers between different conformational states (isomers). This would allow for the creation of a conformational landscape, identifying the most stable, low-energy structures the molecule is likely to adopt.

Solvent Effects: The behavior and properties of a molecule can be significantly influenced by its surrounding solvent. MD simulations in explicit solvent models (e.g., water, methanol, DMSO) would elucidate the specific interactions between this compound and solvent molecules. This includes the formation and dynamics of hydrogen bonds between the nitro and amino groups and protic solvents, as well as van der Waals and electrostatic interactions. Understanding these interactions is key to predicting the molecule's solubility, stability, and reactivity in different chemical environments.

Given the absence of direct research, the following tables are presented as a hypothetical framework that researchers would typically use to present findings from such simulations. The data within are illustrative placeholders and are not derived from actual experimental or simulation results for this compound.

Hypothetical Data Tables for Future MD Simulation Studies:

Table 1: Key Dihedral Angles and Their Preferred Orientations in Different Solvents

| Dihedral Angle | Solvent | Average Angle (degrees) |

| C-O-C-C | Water | Data not available |

| C-O-C-C | Methanol | Data not available |

| C-C-N-O (Nitro) | Water | Data not available |

| C-C-N-O (Nitro) | Methanol | Data not available |

| C-C-N-H (Amino) | Water | Data not available |

| C-C-N-H (Amino) | Methanol | Data not available |

Table 2: Solvent Interaction Analysis

| Solvent | Solute-Solvent Interaction Energy (kJ/mol) | Average Number of Hydrogen Bonds (Solute-Solvent) |

| Water | Data not available | Data not available |

| Methanol | Data not available | Data not available |

| DMSO | Data not available | Data not available |

Future computational research employing molecular dynamics simulations on this compound would be invaluable for a deeper understanding of its structural dynamics and its interactions with the surrounding environment, which are crucial for predicting its behavior in various chemical and biological systems.

Synthesis and Characterization of Novel Derivatives and Analogs of 2 Nitro 3 Phenoxyaniline

Design and Preparation of Substituted Phenoxyaniline (B8288346) Derivatives

The synthesis of substituted phenoxyaniline derivatives is a critical area of research, providing precursors for a wide range of more complex molecules. The fundamental approach to creating these structures often involves the coupling of a substituted phenol (B47542) with a substituted nitroaromatic compound, followed by the reduction of the nitro group to an amine.

One common synthetic route is the reaction between a phenol and an o-nitrochlorobenzene derivative. google.com For instance, the intermediate 2-phenoxynitrobenzene can be prepared from o-nitrochlorobenzene and phenol. google.com This intermediate is then subjected to a reduction step to yield the final 2-phenoxyaniline (B124666) product. google.com More advanced and regioselective methods, such as the Buchwald-Hartwig coupling reaction, have been employed for the synthesis of nonsymmetrically substituted derivatives. nih.gov This palladium-catalyzed cross-coupling method allows for the precise formation of the C-O bond between an aryl halide (or triflate) and an alcohol or phenol, offering a versatile tool for creating a diverse library of phenoxyaniline structures. nih.gov

The general synthetic strategy can be outlined as follows:

Ether Linkage Formation : A nucleophilic aromatic substitution or a metal-catalyzed coupling reaction (e.g., Buchwald-Hartwig) is used to connect a substituted phenol ring to a substituted nitrobenzene (B124822) ring. Key starting materials can include compounds like 1-chloro-4-ethoxy-2-nitrobenzene (B3024525) and 4-(benzyloxy)phenol. google.com

Reduction of the Nitro Group : The nitro group on the resulting diphenyl ether is reduced to a primary amine (-NH2). This transformation is commonly achieved using reagents such as iron powder in the presence of an acid catalyst like ammonium (B1175870) chloride, or through catalytic hydrogenation. google.com

These methods allow for the introduction of a wide variety of substituents on either aromatic ring, enabling the fine-tuning of the electronic and steric properties of the final phenoxyaniline derivative.

Table 1: Examples of Reagents for Synthesis of Phenoxyaniline Derivatives

| Reactant 1 | Reactant 2 | Coupling Product (Intermediate) | Final Product (After Reduction) |

| 4-(Benzyloxy)phenol | 1-Chloro-4-ethoxy-2-nitrobenzene | 4-(Benzyloxy)-1-(4-ethoxy-2-nitrophenoxy)benzene | 4-(4-Aminophenoxy)-5-ethoxyaniline |

| 4-Chloro-3-nitrophenol | 2-Iodopropane | 1-Chloro-2-isopropoxy-4-nitrobenzene | 4-Chloro-5-isopropoxyaniline |

| 4-(2-Nitrophenoxy)phenol | Iron Powder / NH4Cl | Not Applicable (Reduction Step) | 4-(2-Aminophenoxy)phenol |

This table is generated based on synthetic examples and precursors mentioned in the literature. google.com

Structure-Reactivity Relationship Studies within 2-Nitro-3-phenoxyaniline Analogs

The relationship between the molecular structure of this compound analogs and their chemical reactivity is governed by the electronic and steric effects of the substituents on the aromatic rings. The core structure contains several key features that dictate its reactivity: the nucleophilic primary amine group (-NH2), the strongly electron-withdrawing nitro group (-NO2), and the flexible ether linkage (-O-).

Electronic Effects:

Amino Group (-NH2) : As an electron-donating group, the amine activates the aromatic ring towards electrophilic substitution. However, its primary role in further derivatization is as a nucleophile, readily reacting with electrophiles such as aldehydes and ketones to form imines (Schiff bases).

Nitro Group (-NO2) : This group is a powerful electron-withdrawing group, which deactivates the ring to which it is attached towards electrophilic attack. It also decreases the basicity and nucleophilicity of the nearby amino group through its inductive and resonance effects. The position of the nitro group relative to the amine is crucial; in this compound, its ortho position significantly modulates the amine's reactivity.

Steric Effects: The bulkiness of substituents near the reactive amine center can hinder its ability to participate in reactions. For example, large groups at the ortho positions of the aniline (B41778) ring or on the adjacent phenoxy ring can sterically impede the approach of reactants, potentially slowing down reaction rates for processes like Schiff base formation or acylation.

In synthetic applications, such as the preparation of phenazine (B1670421) heterocycles, the specific substitution pattern on the phenoxyaniline precursor directly determines the final position of substituents on the product. nih.gov For instance, coupling different 4,5-dialkoxy-2-nitroanilines with various bromo-2-nitrobenzene derivatives allows for the regioselective synthesis of specific 2,3-dialkoxyphenazines. nih.gov This demonstrates a clear structure-reactivity and structure-product relationship, where the initial arrangement of functional groups on the analog dictates the outcome of subsequent cyclization reactions.

Synthesis and Characterization of Schiff Bases Derived from this compound and its Related Aniline Derivatives

Schiff bases are a significant class of compounds synthesized from the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). nanobioletters.com Derivatives of 2-phenoxyaniline and related anilines serve as versatile platforms for creating novel Schiff base ligands. tandfonline.com

The synthesis typically involves a nucleophilic addition-elimination reaction where the amino group of the phenoxyaniline derivative attacks the carbonyl carbon of an aldehyde or ketone. isca.in The reaction is often carried out by refluxing equimolar amounts of the aniline and the carbonyl compound in a solvent such as ethanol (B145695), sometimes with the addition of a few drops of an acid or base catalyst. isca.inneliti.com The resulting hemiaminal intermediate then dehydrates to form the stable imine or azomethine (-C=N-) functional group characteristic of Schiff bases. isca.in

A variety of substituted salicylaldehydes are commonly used as the carbonyl component, leading to Schiff bases that are excellent chelating agents for metal ions. tandfonline.com

Characterization of these Schiff bases relies on several spectroscopic techniques:

FT-IR Spectroscopy : The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the range of 1615-1630 cm⁻¹ corresponding to the stretching vibration of the azomethine (C=N) group. nanobioletters.comisca.in Concurrently, the characteristic stretching bands of the primary amine (-NH2) from the aniline reactant and the carbonyl (C=O) from the aldehyde reactant disappear. isca.in

¹H NMR Spectroscopy : The proton of the azomethine group (-CH=N-) typically appears as a singlet in the downfield region of the spectrum, often between δ 8.0 and 9.0 ppm. tandfonline.com The disappearance of the -NH2 proton signal and the aldehyde proton signal also confirms the reaction's completion.

¹³C NMR Spectroscopy : The carbon atom of the azomethine group gives a characteristic signal in the range of δ 160-170 ppm. tandfonline.com

Mass Spectrometry : This technique is used to confirm the molecular weight of the synthesized Schiff base, with the molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the expected value. tandfonline.com

Table 2: Spectroscopic Data for Representative Schiff Bases Derived from Phenoxyaniline and Related Anilines

| Aniline Derivative | Aldehyde Derivative | Azomethine (-HC=N-) ¹H NMR Signal (δ, ppm) | Azomethine (-HC=N-) ¹³C NMR Signal (δ, ppm) | Key FT-IR Peak ν(C=N) (cm⁻¹) |

| 2-Phenoxyaniline | 5-Chloro-2-hydroxybenzaldehyde | 8.66 | 161.93 | ~1620 |

| 2-Phenoxyaniline | 2-Hydroxy-5-nitrobenzaldehyde | 8.84 | 167.21 | ~1625 |

| m-Nitroaniline | Benzaldehyde | Not Reported | Not Reported | ~1630 |

| 3-Bromo-4-methylaniline | 2-Nitrobenzaldehyde | Not Reported | Not Reported | 1627-1693 |

Data compiled from studies on Schiff bases derived from 2-phenoxyaniline and other related aniline compounds. nanobioletters.comtandfonline.comisca.in

Development of Coordination Compounds Employing Phenoxyaniline-Based Ligands

Schiff bases derived from 2-phenoxyaniline and its analogs are highly effective ligands for forming coordination compounds with a variety of transition metals. tandfonline.com These ligands are typically multidentate, meaning they can bind to a central metal ion through multiple donor atoms simultaneously. libretexts.org In Schiff bases derived from salicylaldehydes, the common donor atoms are the imine nitrogen and the deprotonated hydroxyl oxygen. neliti.comfud.edu.ng

The synthesis of these metal complexes is generally straightforward, involving the reaction of the Schiff base ligand with a metal salt (e.g., acetate (B1210297) or chloride salts of Co(II), Ni(II), Cu(II), or Zn(II)) in a suitable solvent like ethanol or methanol. tandfonline.comisca.in The mixture is typically heated to promote the complexation reaction. The resulting coordination compounds often precipitate from the solution upon cooling and can be isolated by filtration.

The coordination of the ligand to the metal ion is confirmed through characterization techniques that show changes in the spectroscopic and physical properties of the ligand upon complexation.

FT-IR Spectroscopy : A key indicator of coordination is a shift in the azomethine (C=N) stretching frequency. This band typically shifts to a lower wavenumber in the complex compared to the free ligand, indicating the donation of electron density from the imine nitrogen to the metal ion. fud.edu.ng The appearance of new bands at lower frequencies (typically < 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Molar Conductivity : Measurements of molar conductivity in a solvent like DMSO can determine whether the complex is an electrolyte or non-electrolyte. Low conductivity values suggest that any anions present are not free ions but are coordinated to the metal center, indicating a non-ionic nature. fud.edu.ng

Magnetic Susceptibility : This measurement helps to determine the geometry of the complex by providing information about the number of unpaired electrons on the metal ion.

Elemental Analysis : This analysis confirms the stoichiometry of the complex, establishing the metal-to-ligand ratio, which is often 1:2 for bidentate ligands forming octahedral or square planar complexes. fud.edu.ng

Studies have shown that Schiff base ligands derived from 2-phenoxyaniline can form stable, often octahedral, complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). tandfonline.com

Table 3: Examples of Coordination Compounds with Phenoxyaniline-Based Schiff Base Ligands

| Ligand (Schiff Base) | Metal Ion | Molecular Formula of Complex | Proposed Geometry |

| (E)-2-((2-phenoxyphenyl)imino)methyl)-4-chlorophenol | Co(II) | C₃₈H₂₈Cl₂CoN₂O₄ | Octahedral |

| (E)-2-((2-phenoxyphenyl)imino)methyl)-4-chlorophenol | Ni(II) | C₃₈H₂₈Cl₂N₂NiO₄ | Octahedral |

| (E)-2-((2-phenoxyphenyl)imino)methyl)-4-chlorophenol | Cu(II) | C₃₈H₂₈Cl₂CuN₂O₄ | Octahedral |

| (E)-2-((2-phenoxyphenyl)imino)methyl)-4-chlorophenol | Zn(II) | C₃₈H₂₈Cl₂N₂O₄Zn | Octahedral |

This table is based on synthesized transition metal complexes reported in the literature. tandfonline.com

Chemical Transformation and Environmental Fate Studies of 2 Nitro 3 Phenoxyaniline Mechanistic Focus

Photochemical Degradation Pathways and Phototransformation Products

A thorough review of scientific literature reveals a notable absence of specific studies on the photochemical degradation of 2-Nitro-3-phenoxyaniline. Consequently, its direct photolysis rates, quantum yields, and the identities of its specific phototransformation products under various environmental conditions remain uncharacterized.

Generally, the photochemical transformation of nitroaromatic compounds can be initiated by the absorption of ultraviolet radiation. This can lead to the reduction of the nitro group to a nitroso group. Another potential reaction is the rearrangement of the nitro group to a nitrite (B80452) ester, which can then decompose to form nitric oxide and a phenoxy radical, ultimately leading to the formation of phenols. However, without specific experimental data for this compound, it is not possible to confirm if these pathways are relevant or to identify the resultant transformation products. Further research is required to elucidate the specific photochemical degradation pathways of this compound.

Biotransformation Mechanisms in Model Systems (Emphasis on Chemical Changes)

There is a significant gap in the scientific literature regarding the biotransformation of this compound. No studies have been identified that specifically investigate the microbial or enzymatic degradation of this compound in model systems. Therefore, its biotransformation mechanisms, the enzymes involved, and the resulting metabolites have not been determined.

In general, the biotransformation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. Common microbial degradation pathways for related compounds involve the reduction of the nitro group to nitroso and hydroxylamino intermediates, which are then further reduced to the corresponding amines. nih.gov Some microorganisms are capable of adding hydroxyl groups to the aromatic ring, which can lead to ring cleavage. nih.gov However, it is crucial to note that these are generalized pathways, and the specific biotransformation of this compound may be influenced by the presence of the phenoxy group and the specific arrangement of substituents on the aniline (B41778) ring.

Hydrolytic Stability and Identification of Hydrolysis Products

Specific data on the hydrolytic stability of this compound under various pH and temperature conditions are not available in the current body of scientific literature. As a result, its rate of hydrolysis and the identity of any potential hydrolysis products are unknown. The stability of the ether linkage and the aniline functional group to hydrolysis would be key determinants of its persistence in aqueous environments. Dedicated studies are necessary to assess the hydrolytic fate of this compound.

Mechanistic Investigations of Degradation Intermediates and Reaction Kinetics

Consistent with the lack of data in the preceding sections, there are no published mechanistic investigations into the degradation intermediates or reaction kinetics of this compound. Kinetic data, such as rate constants and half-lives for its degradation under various environmental conditions (photochemical, biological, hydrolytic), have not been reported. The absence of such studies prevents a comprehensive understanding of its environmental persistence and the potential for the formation of transient or persistent degradation products.

Due to the absence of specific research on the degradation of this compound, no data tables on its transformation products or degradation kinetics can be provided.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Nitro-3-phenoxyaniline, and how can regioselectivity and yield be controlled?

- Methodological Answer : A two-step approach is commonly employed. First, introduce the phenoxy group via nucleophilic aromatic substitution (SNAr) using 3-nitrophenol and a halogenated aniline derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Second, optimize nitration using HNO₃/H₂SO₄, controlling temperature (0–5°C) to minimize byproducts. Regioselectivity is influenced by electron-donating/withdrawing effects: the phenoxy group directs nitration to the ortho/para positions, while steric hindrance from substituents may favor specific sites. Monitor yields via HPLC (≥95% purity) and confirm regiochemistry via NOESY NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and coupling patterns to confirm substitution (e.g., para-phenoxy vs. ortho-nitro). The nitro group deshields adjacent protons, shifting signals downfield .

- IR : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and phenolic C-O-C stretching (~1250 cm⁻¹) .

- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 245.1 (calculated for C₁₂H₁₀N₂O₃) with fragmentation patterns confirming nitro loss (m/z 199.1) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : The compound exhibits limited aqueous solubility (≤1 mg/mL at 25°C) due to its aromatic nitro and phenoxy groups. Use polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Stability studies (TGA/DSC) show decomposition above 200°C, with nitro group reduction risks under strong acidic/basic conditions. Store at 4°C in inert atmospheres to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., solvent interference, protein binding). Standardize protocols:

- Use freshly prepared DMSO stock solutions (<0.1% v/v to avoid cytotoxicity).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Cross-check results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Reproducibility requires ≥3 independent replicates and blinded data analysis .

Q. What computational strategies (e.g., DFT, molecular docking) predict this compound’s electronic properties and binding modes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO/LUMO), electrostatic potential maps, and nitro group charge distribution. Predict redox behavior (e.g., reduction potentials for nitro-to-amine conversion) .

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The phenoxy group may occupy hydrophobic pockets, while the nitro group forms hydrogen bonds with catalytic residues .

Q. How does steric and electronic effects influence regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : The phenoxy group is a strong para-directing, electron-donating substituent, while the nitro group is meta-directing and electron-withdrawing. Competing effects often lead to mixed regiochemistry. For example, bromination may favor the para position to the phenoxy group (C-5) due to steric hindrance at C-2 (adjacent to nitro). Monitor reaction progress via LC-MS and compare with DFT-predicted transition states .

Q. What strategies mitigate solubility challenges for this compound in in vivo studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.